molecular formula C20H26O9 B128926 Eurycomanol CAS No. 84633-28-3

Eurycomanol

Cat. No. B128926
CAS RN: 84633-28-3
M. Wt: 410.4 g/mol
InChI Key: QPHFGJSVJHRLFM-KKSWBDSZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eurycomanol is a bioactive compound found in the roots of Eurycoma longifolia, a tropical medicinal plant native to South East Asia . The plant is traditionally used for treating various conditions such as sexual insufficiency, fever, hypertension, and malaria . Eurycomanol, along with another compound eurycomanone, has been found to inhibit cell viability and proliferation without affecting healthy cells .

Scientific Research Applications

  • Quassinoids Isolation and Identification :

    • Eurycomanol was first isolated from Eurycoma longifolia, known for its use in Indonesian folk medicine. The elucidation of its structure was significant for understanding the chemical basis of its traditional use (Darise, Kohda, Mizutani, & Tanaka, 1982).
  • Cancer Research :

    • In cancer research, eurycomanol exhibited differential toxicity towards leukemia cells, indicating its potential as a therapeutic agent in leukemia treatment (Hajjouli et al., 2014).
    • It also showed potential as an inducer for cell-cycle arrest and apoptosis in lung cancer cell lines, suggesting its use in cancer therapy (Okba, Ezzat, Shehabeldine, & Ezzat, 2022).
  • Antimalarial Activity :

    • Eurycomanol has been studied for its antiplasmodial properties against Plasmodium falciparum, showcasing its potential in antimalarial drug development (Chan et al., 2004).
  • Development of Analytical Methods :

    • Research has been conducted on developing methods for the simultaneous analysis of bioactive quassinoid markers in Eurycoma longifolia extracts, including eurycomanol, for potential antimalarial applications (Teh, Murugaiyah, & Chan, 2011).
  • Reproductive Health Research :

    • Eurycomanol's impact on steroidogenesis and reproductive processes in animal models has been explored, indicating its role in enhancing reproductive functions (Bhat et al., 2019).

properties

IUPAC Name

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFGJSVJHRLFM-KKSWBDSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eurycomanol

CAS RN

84633-28-3
Record name Eurycomanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84633-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eurycomanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eurycomanol
Reactant of Route 2
Eurycomanol
Reactant of Route 3
Eurycomanol
Reactant of Route 4
Eurycomanol
Reactant of Route 5
Eurycomanol
Reactant of Route 6
Eurycomanol

Citations

For This Compound
344
Citations
S Hajjouli, S Chateauvieux, MH Teiten, B Orlikova… - Molecules, 2014 - mdpi.com
Eurycomanone and eurycomanol are two quassinoids from the roots of Eurycoma longifolia Jack. The aim of this study was to assess the bioactivity of these compounds in Jurkat and …
Number of citations: 64 www.mdpi.com
LS Chua, A Segaran, HJ Wong - Journal of chromatographic …, 2021 - academic.oup.com
The objective of the study was to fractionate the crude extract of Eurycoma longifolia (E. longifolia) roots and identify the intense peaks using HPLC-PDA-MS/MS, UPLC–MS/MS and H-…
Number of citations: 2 academic.oup.com
MM Okba, MI Ezzat, AM Shehabeldine… - Natural Product …, 2023 - Taylor & Francis
Eurycoma longifolia Jack is one of traditional herbal medicines in South-East Asia. This study evaluated the anticancer, cell-cycle arrest, and apoptotic induction potentials of …
Number of citations: 4 www.tandfonline.com
N Ahmad, DS Samiulla, BP Teh, M Zainol, NA Zolkifli… - Pharmaceutics, 2018 - mdpi.com
Eurycoma longifolia is one of the commonly consumed herbal preparations and its major chemical compound, eurycomanone, has been described to have antimalarial, antipyretic, …
Number of citations: 22 www.mdpi.com
D Balan, KL Chan, D Murugan… - Phytotherapy …, 2018 - Wiley Online Library
Bioactive compounds of Eurycoma longifolia (EL) jack were previously shown to reduce omentum fat mass and oestradiol‐induced fatty uterine adhesion in rats. However, the exact role …
Number of citations: 13 onlinelibrary.wiley.com
M Darise, H Kohda, K Mizutani, O Tanaka - Phytochemistry, 1982 - Elsevier
… AND EURYCOMANOL, … and eurycomanol were isolated. The structures of both new bitter principles were elucidated by NMR, MS, UV and IR. … Eurycomanol (2) was isolated …
Number of citations: 89 www.sciencedirect.com
M Salmah, H Sobri, I Rusli, AMN Maizatul - inis.iaea.org
Eurycoma longifolia jack (Tongkat Ali, Genus: Eurycoma; Family, Simaroubaceae) is one of the most popular tropical herbal plants. The plant contains a series of quassinoids, which are …
Number of citations: 0 inis.iaea.org
MY Nurhanan, LPA Hawariah, AM Ilham… - … Journal Devoted to …, 2005 - Wiley Online Library
… Eurycomanone and eurycomanol quassinoids from the root of Eurycoma longifolia. Phytochemistry 21: 2091–2093. Itokawa H, Kishi E, Morita H, Takeya K. …
Number of citations: 70 onlinelibrary.wiley.com
R Bao, Q Chen, Z Li, D Wang, Y Wu, M Liu, Y Zhang… - Phytomedicine, 2022 - Elsevier
… Pharmacological research revealed the major component, eurycomanol (5–20 mg/kg, po.) … Eurycomanol ameliorated UA induced kidney histological injury, inhibited hepatic purine …
Number of citations: 5 www.sciencedirect.com
CH Teh, V Murugaiyah, KL Chan - Journal of Chromatography A, 2011 - Elsevier
… highest content of eurycomanol (3), while in batches of 3 and 6, eurycomanol-2-O-β-d-glucopyranoside (4) was the highest. Except in batch 1, the relative distributions of eurycomanol-2-…
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.